molecular formula C12H15NO4 B041581 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol CAS No. 108261-07-0

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol

Cat. No. B041581
Key on ui cas rn: 108261-07-0
M. Wt: 237.25 g/mol
InChI Key: WXIAEQCTLGPQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04760145

Procedure details

780 mg (2.5 mmol) of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal (3) was dissolved in 1.6 ml of ethanol. The solution was added with 5 ml of 6N sulfuric acid and refluxed under heating for 2 hours and 45 minutes. After cooling, this solution was made basic by adding a 25% aqueous solution of sodium hydroxide and extracted with 5 ml and then with 2 ml of methylene chloride successively. The extracts were joined, washed with 2 ml of water and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure and the residue was separated by silica gel column chromatography to obtain 360 mg of 4-hydroxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (6) (yield: 61%) and 110 mg of 4-ethoxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (8) (yield: 17%).
Name
N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4](OCC)[CH2:5][N:6]([CH2:8][C:9]1[CH:14]=[CH:13][C:12]2[O:15][CH2:16][O:17][C:11]=2[C:10]=1[O:18][CH3:19])[CH3:7])[CH3:2].S(=O)(=O)(O)O.[OH-].[Na+]>C(O)C>[OH:3][CH:4]1[C:14]2[C:9](=[C:10]([O:18][CH3:19])[C:11]3[O:17][CH2:16][O:15][C:12]=3[CH:13]=2)[CH2:8][N:6]([CH3:7])[CH2:5]1.[CH2:1]([O:3][CH:4]1[C:14]2[C:9](=[C:10]([O:18][CH3:19])[C:11]3[O:17][CH2:16][O:15][C:12]=3[CH:13]=2)[CH2:8][N:6]([CH3:7])[CH2:5]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal
Quantity
780 mg
Type
reactant
Smiles
C(C)OC(CN(C)CC1=C(C2=C(C=C1)OCO2)OC)OCC
Name
Quantity
1.6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2 hours and 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with 5 ml
WASH
Type
WASH
Details
washed with 2 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 61%
Name
Type
product
Smiles
C(C)OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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